5-{(furan-2-ylmethyl)[4-(propan-2-yl)benzyl]amino}-N-(2-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
5-{(FURAN-2-YL)METHYLPHENYL]METHYL})AMINO}-2-METHANESULFONYL-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a pyrimidine ring, and various functional groups that contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{(FURAN-2-YL)METHYLPHENYL]METHYL})AMINO}-2-METHANESULFONYL-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE involves multiple steps, starting with the preparation of the furan and pyrimidine rings. The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds, while the pyrimidine ring is typically formed via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
The key steps in the synthesis include:
- Formation of the furan ring through cyclization.
- Synthesis of the pyrimidine ring via the Biginelli reaction.
- Introduction of the methanesulfonyl group through sulfonation.
- Coupling of the furan and pyrimidine rings using a suitable linker.
- Final functionalization to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient mixing and reaction control, as well as the development of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-{(FURAN-2-YL)METHYLPHENYL]METHYL})AMINO}-2-METHANESULFONYL-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups can produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in π-π interactions makes it a candidate for drug design and development.
Medicine
In medicinal chemistry, 5-{(FURAN-2-YL)METHYLPHENYL]METHYL})AMINO}-2-METHANESULFONYL-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE could be investigated for its potential therapeutic effects. Its structure suggests it may have activity against certain diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-{(FURAN-2-YL)METHYLPHENYL]METHYL})AMINO}-2-METHANESULFONYL-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- **5-{(FURAN-2-YL)METHYLPHENYL]METHYL})AMINO}-2-METHANESULFONYL-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE
- **5-{(THIOPHEN-2-YL)METHYLPHENYL]METHYL})AMINO}-2-METHANESULFONYL-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE
- **5-{(PYRIDIN-2-YL)METHYLPHENYL]METHYL})AMINO}-2-METHANESULFONYL-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of 5-{(FURAN-2-YL)METHYLPHENYL]METHYL})AMINO}-2-METHANESULFONYL-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and ring structures. The presence of both furan and pyrimidine rings, along with the methanesulfonyl and carboxamide groups, gives it distinct chemical properties and potential biological activities that may not be present in similar compounds.
Properties
Molecular Formula |
C28H30N4O4S |
---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
5-[furan-2-ylmethyl-[(4-propan-2-ylphenyl)methyl]amino]-N-(2-methylphenyl)-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C28H30N4O4S/c1-19(2)22-13-11-21(12-14-22)17-32(18-23-9-7-15-36-23)25-16-29-28(37(4,34)35)31-26(25)27(33)30-24-10-6-5-8-20(24)3/h5-16,19H,17-18H2,1-4H3,(H,30,33) |
InChI Key |
PBGSPOQJGONHTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=NC(=NC=C2N(CC3=CC=C(C=C3)C(C)C)CC4=CC=CO4)S(=O)(=O)C |
Origin of Product |
United States |
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